(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromene ring, introduction of the benzodioxol group, and the final acetyloxyimino functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(Acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives and benzodioxol-containing compounds.
Chromene Derivatives: These compounds often exhibit similar chemical reactivity and biological activity, making them useful for comparative studies.
Benzodioxol Compounds: The presence of the benzodioxol group imparts unique properties, such as enhanced stability and specific binding affinities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
[(Z)-[3-(1,3-benzodioxol-5-ylcarbamoyl)chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-11(22)27-21-19-14(8-12-4-2-3-5-15(12)26-19)18(23)20-13-6-7-16-17(9-13)25-10-24-16/h2-9H,10H2,1H3,(H,20,23)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZPOIJMYDMKO-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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